molecular formula C20H15NO2 B6377255 5-(3-Benzyloxyphenyl)-3-cyanophenol CAS No. 1261987-63-6

5-(3-Benzyloxyphenyl)-3-cyanophenol

Cat. No.: B6377255
CAS No.: 1261987-63-6
M. Wt: 301.3 g/mol
InChI Key: INSDNOUOEVSVHF-UHFFFAOYSA-N
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Description

5-(3-Benzyloxyphenyl)-3-cyanophenol is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a cyanophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Benzyloxyphenyl)-3-cyanophenol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process generally involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3-Benzyloxyphenyl)-3-cyanophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Benzyloxyphenyl)-3-cyanophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Benzyloxyphenyl)-3-cyanophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Benzyloxyphenyl)-3-cyanophenol is unique due to its combination of a benzyloxy group and a cyanophenol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

3-hydroxy-5-(3-phenylmethoxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c21-13-16-9-18(11-19(22)10-16)17-7-4-8-20(12-17)23-14-15-5-2-1-3-6-15/h1-12,22H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSDNOUOEVSVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685005
Record name 3'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-63-6
Record name 3'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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